4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile
Description
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile is a heterocyclic compound featuring a morpholine ring fused with a substituted indole moiety. The molecule’s core structure includes a trifluoromethyl (-CF₃) group at the 5-position of the indole ring and a methyl group at the 1-position, which enhances its lipophilicity and metabolic stability. Its synthesis likely involves coupling reactions between activated indole derivatives and morpholine precursors, analogous to methods described for related compounds .
Properties
IUPAC Name |
4-[1-methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c1-21-13-3-2-11(16(17,18)19)6-10(13)7-14(21)15(23)22-4-5-24-9-12(22)8-20/h2-3,6-7,12H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQHVQGJIQNVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)N3CCOCC3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroaromatics and vinyl Grignard reagents.
Larock Indole Synthesis: This involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are pivotal in cellular signaling, and their dysregulation is often implicated in cancer and other diseases. Research indicates that derivatives of indole-2-carboxamides exhibit significant inhibitory activity against cyclin-dependent kinases (CDK) such as CDK2, CDK4, and CDK6. For instance, a related compound demonstrated IC50 values of 12.0 nM against CDK2, highlighting the potential for developing targeted cancer therapies .
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. A study reported that certain indole-2-carboxamide compounds could inhibit the replication of alphaviruses, suggesting that similar structures could be effective against other viral pathogens . The mechanism involves interference with viral replication processes, making these compounds potential candidates for antiviral drug development.
Neuroprotective Effects
Research has also explored the neuroprotective properties of indole-based compounds. Some derivatives have been shown to confer protection against neuroadapted viruses, indicating their potential use in treating neurodegenerative diseases or viral infections affecting the nervous system .
Bioimaging and Biosensing
The structural characteristics of morpholine-containing compounds allow them to be utilized in bioimaging applications. Their ability to interact with biological targets can be harnessed for imaging techniques that visualize cellular processes or disease states .
Case Studies
Mechanism of Action
The mechanism of action of 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors, influencing various biological pathways . The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological roles .
Comparison with Similar Compounds
Target Compound
- Molecular Formula: Not explicitly stated in evidence, but inferred as C₁₇H₁₃F₃N₄O₂.
- Key Groups : Trifluoromethylindole, morpholine-3-carbonitrile.
- Geometry : The morpholine ring likely adopts a chair conformation, with the carbonyl group contributing to planarity in the indole-morpholine linkage.
Comparable Compounds
3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile (): Molecular Formula: C₂₆H₂₀N₄O₂S. Crystallography: Monoclinic (P21/c), unit cell dimensions a = 11.62 Å, b = 17.11 Å, c = 12.34 Å, β = 114.43°, Z = 3. Geometry: Features a spiro junction between indoline and pyrrolidine rings, with torsion angles (e.g., C14–C15–C16–C17 = 1.6°) indicating steric strain . Key Differences: The spiro architecture introduces rigidity, contrasting with the target compound’s flexible morpholine linker.
Chromene Derivatives (Compounds 1E and 1L, ) :
- Molecular Formulas :
- 1E: C₁₇H₁₄N₂O₂ (2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile).
- 1L: C₁₆H₁₁BrN₂O₂ (2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile). Geometry: Planar chromene core with substituents (e.g., -CN, -OH) influencing hydrogen-bonding networks.
Physicochemical Properties
Biological Activity
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a morpholine ring, an indole moiety with trifluoromethyl substitution, and a carbonitrile group. The presence of these functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 362.33 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
| LogP | Not specified |
Research indicates that 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile exhibits various mechanisms of action, primarily through modulation of enzyme activity and receptor interactions.
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It acts as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.
Pharmacological Effects
The biological activities of this compound have been explored in several studies:
- Anticancer Activity : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in animal models, indicating potential use in treating inflammatory diseases .
- Neuroprotective Properties : Preliminary studies suggest that it may protect neurons from oxidative stress, which is significant for neurodegenerative disease research .
Case Study 1: Anticancer Properties
A study evaluated the effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, administration of the compound significantly reduced neuronal death compared to control groups. Behavioral tests indicated improved cognitive function post-treatment, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Table 2: Summary of Biological Activities
Q & A
Basic: What spectroscopic and crystallographic methods are recommended to confirm the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions on the indole and morpholine rings. The trifluoromethyl group () produces distinct -NMR signals.
- X-ray Crystallography: Single-crystal analysis resolves bond angles and torsional strain, critical for validating the indole-morpholine linkage. For example, studies on structurally similar indole-carbonitriles used X-ray diffraction to confirm planar conformations and hydrogen-bonding networks .
- Infrared (IR) Spectroscopy: Identify carbonyl () and nitrile () stretches (~1700 cm and ~2200 cm, respectively) to confirm functional groups .
Advanced: How can synthetic routes be optimized to introduce the trifluoromethyl group onto the indole ring without degrading the morpholine-carbonitrile moiety?
Answer:
- Electrophilic Fluorination: Use trifluoromethylating agents like Umemoto’s reagent under inert conditions to minimize side reactions.
- Protecting Groups: Temporarily protect the morpholine-nitrogen with Boc (butoxycarbonyl) to prevent nucleophilic attack during fluorination .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while low temperatures (0–5°C) reduce decomposition risks. Post-reaction HPLC or column chromatography can isolate the product .
Basic: What safety protocols are critical during synthesis and handling of intermediates?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with toxic intermediates like morpholine derivatives .
- Ventilation: Perform reactions in a fume hood to prevent inhalation of volatile by-products (e.g., acetic acid fumes during reflux) .
- Storage: Store intermediates under inert gas (argon) at -20°C to inhibit hydrolysis of the carbonitrile group .
Advanced: How do reaction solvents and catalysts influence the coupling efficiency between indole and morpholine components?
Answer:
- Catalysts: Transition metals (e.g., Pd/C) facilitate cross-coupling, but may require ligand systems (e.g., PPh) to stabilize intermediates. For acid-sensitive substrates, use enzyme catalysts (e.g., lipases) .
- Solvent Effects: Acetic acid promotes cyclization via protonation of carbonyl groups, while DMSO enhances nucleophilicity of the indole nitrogen. Kinetic studies on similar reactions show ethanol/water mixtures reduce by-product formation .
- Temperature: Reflux conditions (100–120°C) accelerate coupling but risk decomposing the trifluoromethyl group; microwave-assisted synthesis at 80°C improves yield .
Basic: What computational methods aid in predicting the reactivity of this compound?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient trifluoromethyl group increases susceptibility to nucleophilic attack at the indole C-5 position .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy in DMF vs. THF) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar indole-morpholine derivatives?
Answer:
- Meta-Analysis: Compare reaction parameters (e.g., stoichiometry, purity of starting materials) across studies. For instance, impurities in morpholine precursors (e.g., incomplete Boc protection) can reduce yields by 15–20% .
- Reproducibility Checks: Validate methods using standardized reagents (e.g., anhydrous sodium acetate for acid-catalyzed reactions) .
- By-Product Analysis: Use LC-MS to identify side products (e.g., dimerization of indole rings) and adjust reaction time/temperature accordingly .
Basic: What purification techniques are effective for isolating the final compound?
Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate nitrile-containing products.
- Recrystallization: DMF/acetic acid mixtures (1:3) yield high-purity crystals, as demonstrated for structurally related indole derivatives .
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .
Advanced: What strategies mitigate the electron-withdrawing effects of the trifluoromethyl group during functionalization?
Answer:
- Directed Metalation: Use directing groups (e.g., pyridyl) to activate specific indole positions for substitution, bypassing deactivation by .
- Microwave Irradiation: Enhances reaction rates for sluggish transformations (e.g., Suzuki coupling) under controlled thermal conditions .
- Reductive Conditions: Employ NaBH or LiAlH to temporarily reduce electron-withdrawing groups, enabling nucleophilic additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
